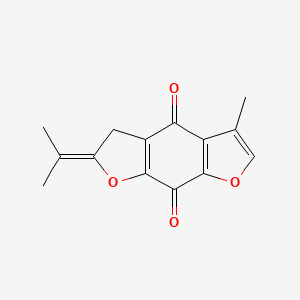
Dihydrocyperaquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydrocyperaquinone is a chemical compound with the molecular formula C14H12O4 It is known for its unique structure, which includes a benzo-difuran-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydrocyperaquinone can be synthesized through several methods. One common synthetic route involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the benzo-difuran-dione core. The reaction conditions, such as temperature and solvent, can vary depending on the specific method used.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Dihydrocyperaquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and physical properties.
Scientific Research Applications
Dihydrocyperaquinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dihydrocyperaquinone involves its interaction with specific molecular targets. It can act as an electron carrier, participating in redox reactions within cells. The compound’s ability to undergo oxidation and reduction makes it a valuable tool for studying cellular metabolism and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Hydroquinone: Similar in structure but lacks the benzo-difuran-dione core.
Benzoquinone: Shares the quinone structure but differs in the arrangement of functional groups.
Anthraquinone: A larger polycyclic quinone with different chemical properties.
Uniqueness
Dihydrocyperaquinone is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its benzo-difuran-dione core sets it apart from other quinone derivatives, making it a valuable compound for various applications.
Properties
CAS No. |
27304-02-5 |
|---|---|
Molecular Formula |
C14H12O4 |
Molecular Weight |
244.24 g/mol |
IUPAC Name |
5-methyl-2-propan-2-ylidene-3H-furo[3,2-f][1]benzofuran-4,8-dione |
InChI |
InChI=1S/C14H12O4/c1-6(2)9-4-8-11(15)10-7(3)5-17-14(10)12(16)13(8)18-9/h5H,4H2,1-3H3 |
InChI Key |
RMJXXSFMQXHKAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C1C(=O)C3=C(C2=O)OC(=C(C)C)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


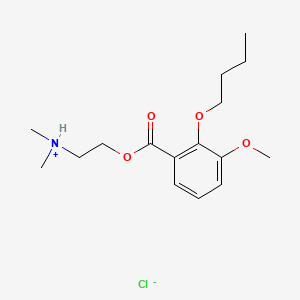
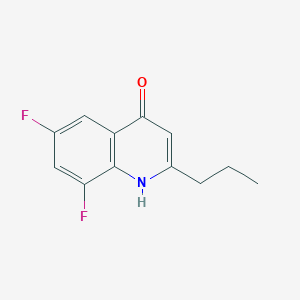
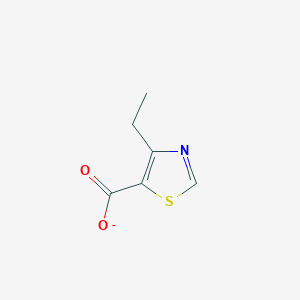

![2-[(4-Aminonaphthalen-1-yl)sulfonylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13748674.png)
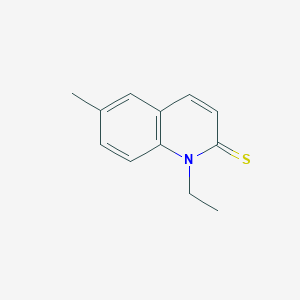
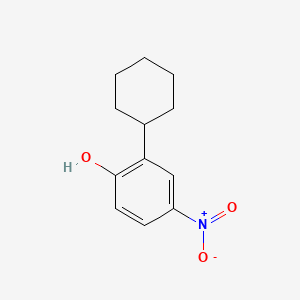
![2-amino-2-[4-(difluoromethoxy)phenyl]propanamide](/img/structure/B13748688.png)
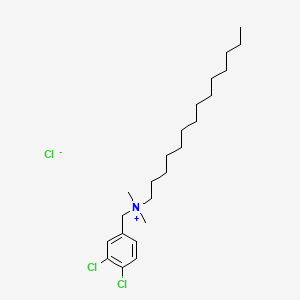
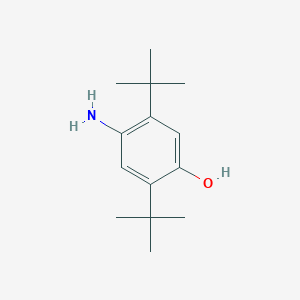
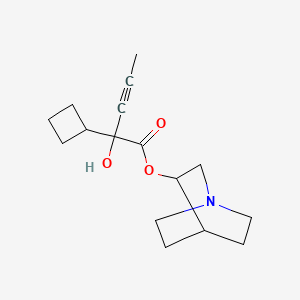

![2-(benzo[c]acridin-7-ylazaniumyl)ethyl-(2-chloroethyl)-ethylazanium;dichloride](/img/structure/B13748712.png)

